3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
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Overview
Description
- 3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine: , also known as 3-amino-5-methylthio-1H-1,2,4-triazole , is a chemical compound with the following structure:
- It contains a triazole ring, a chlorophenyl group, and a methylthio substituent.
- The compound has potential applications in various fields due to its unique structure.
C9H8ClN5S
.Preparation Methods
- The reaction typically takes place in methanol or ethanol at elevated temperatures.
- After the reaction, the product can be purified through methods such as crystallization or extraction.
Synthetic Routes: The compound can be synthesized by reacting the corresponding ketone with thiourea under alkaline conditions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the substituents present.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: May have applications in drug discovery.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects is not fully elucidated.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other triazoles, such as 1,2,4-triazole and 1,2,3-triazole.
Uniqueness: The combination of the chlorophenyl group and the methylthio substituent distinguishes it from related compounds.
Properties
Molecular Formula |
C14H12ClN5S |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12ClN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2 |
InChI Key |
AUVAYNIAJJUPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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